molecular formula C22H30N2O3 B6049890 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol

2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol

Cat. No. B6049890
M. Wt: 370.5 g/mol
InChI Key: LIAMVZOFBZKLKU-UHFFFAOYSA-N
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Description

2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol, also known as MPHP-610, is a chemical compound that belongs to the class of phenols. It has been extensively studied for its potential application in scientific research.

Mechanism of Action

2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol exerts its pharmacological effects by selectively binding to dopamine and serotonin transporters. It acts as a potent inhibitor of the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism of action is similar to that of other antidepressant and antipsychotic drugs.
Biochemical and Physiological Effects:
2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been shown to produce a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which can lead to improved mood and decreased symptoms of depression and anxiety. 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has also been shown to have anxiolytic and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has several advantages for use in lab experiments. It exhibits strong binding affinity for dopamine and serotonin transporters, making it a useful tool for studying the function of these neurotransmitter systems. 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol is also relatively stable and can be easily synthesized in large quantities.
However, there are also limitations to the use of 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol in lab experiments. It has been shown to exhibit some toxicity in vitro, which may limit its use in certain experimental paradigms. Additionally, its effects on other neurotransmitter systems have not been extensively studied, which may limit its applicability to certain research questions.

Future Directions

There are several potential future directions for research on 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. One area of interest is the development of new antidepressant and antipsychotic drugs based on the structure of 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. Another potential direction is the use of 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol in PET imaging studies to better understand the function of dopamine and serotonin transporters in the brain. Additionally, further research is needed to fully understand the potential toxicity of 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis method of 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol involves the reaction of 2,4-dimethoxyphenol with 1-benzyl-4-(2-hydroxyethyl)piperazine in the presence of a catalyst. The resulting product is then treated with methyl iodide to yield 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol. This method has been optimized for high yield and purity of 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol.

Scientific Research Applications

2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has been studied for its potential application in various scientific research fields. It has been shown to exhibit strong binding affinity for the dopamine transporter and serotonin transporter, which makes it a potential candidate for the development of new antidepressant and antipsychotic drugs. 2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol has also been studied for its potential application in PET imaging studies, as it has been shown to cross the blood-brain barrier and selectively bind to dopamine and serotonin transporters.

properties

IUPAC Name

2-[[3-(2-hydroxyethyl)-4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-17-5-3-4-6-18(17)15-24-11-10-23(16-20(24)9-12-25)14-19-13-21(27-2)7-8-22(19)26/h3-8,13,20,25-26H,9-12,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAMVZOFBZKLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=C(C=CC(=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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